

# Mass Spectrum Analysis of 2-Ethyl-1,1-dimethylcyclopentane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Ethyl-1,1-dimethylcyclopentane

Cat. No.: B13952954

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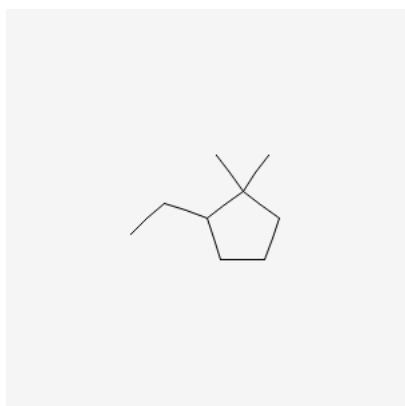
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrum of **2-Ethyl-1,1-dimethylcyclopentane**, a saturated monocyclic hydrocarbon. The information contained herein is intended to support researchers and scientists in compound identification, purity assessment, and structural elucidation.

## Compound Information

Property	Value
Chemical Name	2-Ethyl-1,1-dimethylcyclopentane
Molecular Formula	C <sub>9</sub> H <sub>18</sub> <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	126.24 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	54549-80-3 <a href="#">[1]</a> <a href="#">[2]</a>

## Structure



Source: PubChem CID 41123

## Mass Spectrometry Data

The following table summarizes the primary mass spectrometry data for **2-Ethyl-1,1-dimethylcyclopentane** obtained via electron ionization (EI). The data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[\[1\]](#)[\[2\]](#)

m/z	Relative Intensity (%)	Proposed Fragment Ion
41	65	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
43	40	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
55	50	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
56	100	[C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>
69	35	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>
70	80	[C <sub>5</sub> H <sub>10</sub> ] <sup>+</sup>
83	95	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup>
97	25	[C <sub>7</sub> H <sub>13</sub> ] <sup>+</sup>
111	5	[C <sub>8</sub> H <sub>15</sub> ] <sup>+</sup>
126	15	[C <sub>9</sub> H <sub>18</sub> ] <sup>+</sup> (Molecular Ion)

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum of **2-Ethyl-1,1-dimethylcyclopentane** is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The following is a representative experimental protocol for the analysis of this volatile organic compound.

### 1. Sample Preparation:

- A dilute solution of **2-Ethyl-1,1-dimethylcyclopentane** is prepared in a volatile organic solvent such as hexane or dichloromethane. A typical concentration is in the range of 1-10 µg/mL.

### 2. Gas Chromatography (GC) Conditions:

- Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
- Injector Temperature: 250 °C.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Column: A non-polar capillary column, such as a 30 m x 0.25 mm x 0.25  $\mu$ m column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating alkanes.
- Oven Temperature Program:
  - Initial temperature: 40 °C, hold for 2 minutes.
  - Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.
  - Final hold: Hold at 200 °C for 5 minutes.

### 3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 35-300.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.

### 4. Data Acquisition and Analysis:

- The mass spectrometer is operated in full scan mode to acquire mass spectra across the entire specified m/z range.
- The resulting total ion chromatogram (TIC) and mass spectra are processed using the instrument's software.
- The mass spectrum of the peak corresponding to **2-Ethyl-1,1-dimethylcyclopentane** is compared to a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for

confirmation.

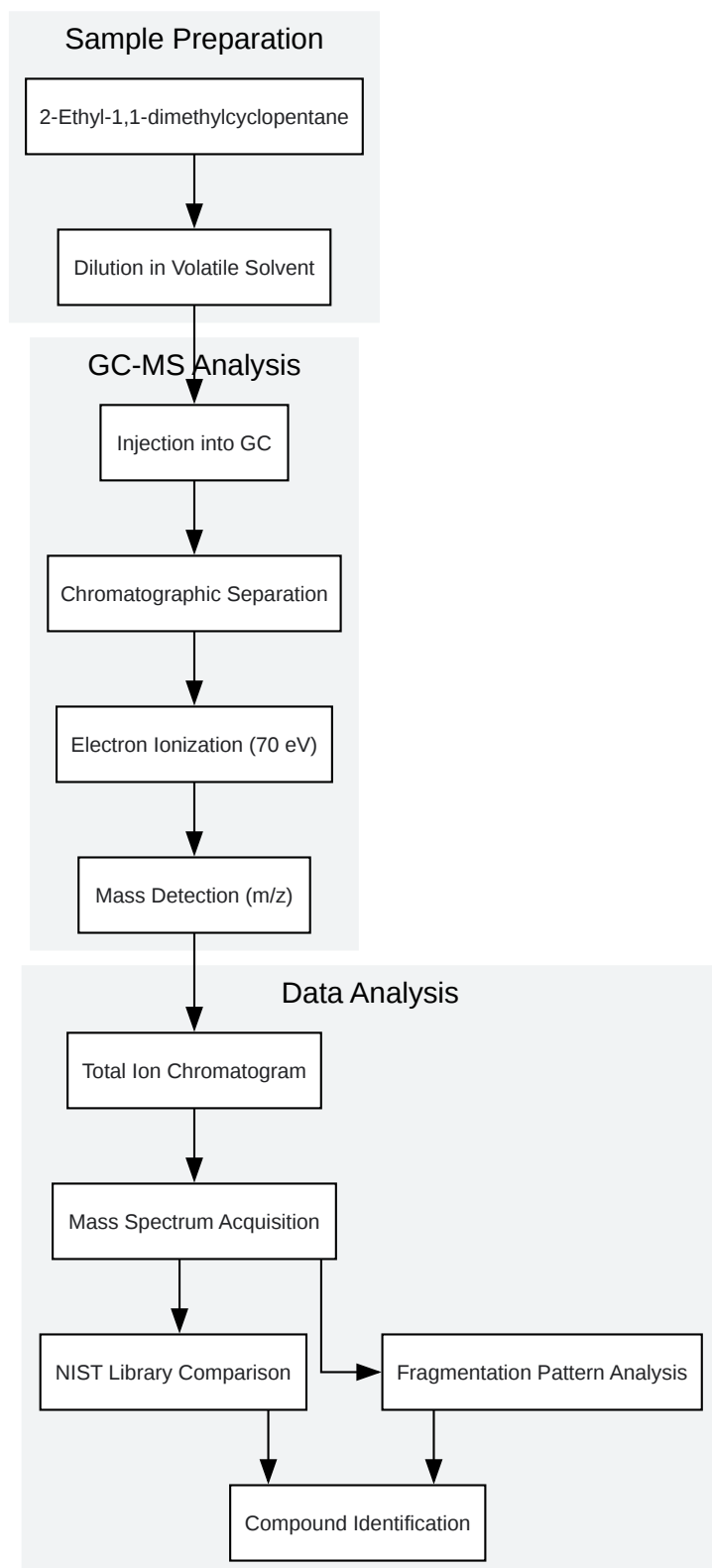
## Fragmentation Pathway and Analysis

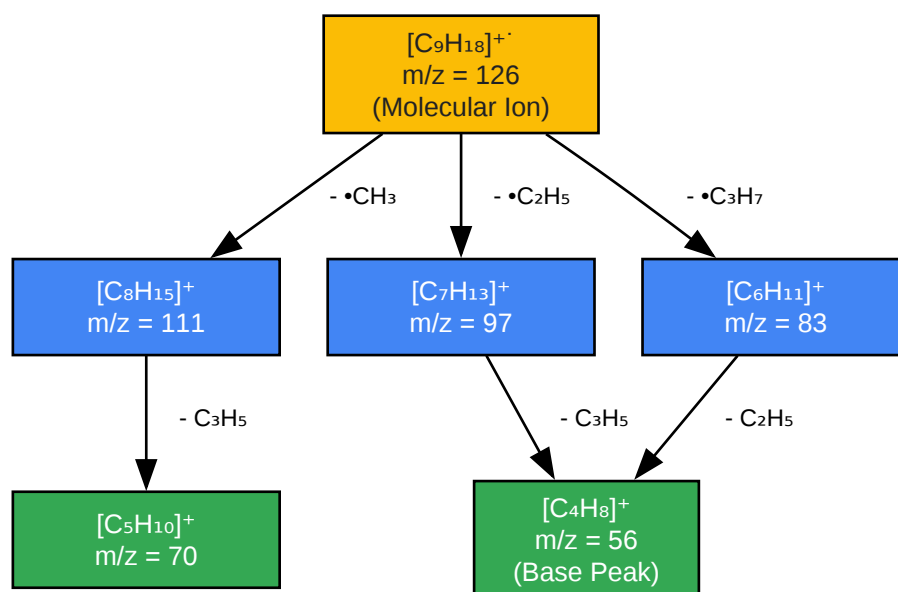
The fragmentation of **2-Ethyl-1,1-dimethylcyclopentane** upon electron ionization follows predictable pathways for substituted cycloalkanes. The initial event is the removal of an electron to form the molecular ion ( $[M]^+$ ) at  $m/z$  126. This molecular ion is often of low to moderate abundance in the spectra of alkanes.

Subsequent fragmentation occurs through several key mechanisms:

- **Loss of an Ethyl Radical:** Cleavage of the bond between the cyclopentyl ring and the ethyl group results in the loss of an ethyl radical ( $\bullet C_2H_5$ ), leading to the formation of a stable tertiary carbocation at  $m/z$  97 ( $[M - 29]^+$ ).
- **Loss of a Methyl Radical:** The loss of one of the gem-dimethyl groups as a methyl radical ( $\bullet CH_3$ ) results in a fragment at  $m/z$  111 ( $[M - 15]^+$ ).
- **Ring Opening and Subsequent Fragmentation:** The cyclopentane ring can undergo cleavage, leading to the formation of various smaller fragment ions. The loss of an ethene molecule ( $C_2H_4$ ) from the ring-opened molecular ion is a common fragmentation pathway for cyclopentanes, which can contribute to ions at  $m/z$  98.
- **Formation of the Base Peak:** The base peak at  $m/z$  56 is likely due to a complex rearrangement and fragmentation of the ring structure.

The following diagram illustrates the logical workflow for the mass spectrum analysis of **2-Ethyl-1,1-dimethylcyclopentane**.





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## References

- 1. Cyclopentane, 2-ethyl-1,1-dimethyl- [webbook.nist.gov]
- 2. Cyclopentane, 2-ethyl-1,1-dimethyl- [webbook.nist.gov]
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